3,3-Difluoro-1,4-bis[(trimethylsilyl)oxy]bicyclo[2.2.0]hexan-2-one
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Overview
Description
3,3-Difluoro-1,4-bis[(trimethylsilyl)oxy]bicyclo[220]hexan-2-one is a complex organic compound characterized by its unique bicyclic structure and the presence of difluoro and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1,4-bis[(trimethylsilyl)oxy]bicyclo[2.2.0]hexan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a difluorocyclopropane derivative with a silylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and other advanced techniques can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1,4-bis[(trimethylsilyl)oxy]bicyclo[2.2.0]hexan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and silylating agents like trimethylsilyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroketones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3,3-Difluoro-1,4-bis[(trimethylsilyl)oxy]bicyclo[2.2.0]hexan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1,4-bis[(trimethylsilyl)oxy]bicyclo[2.2.0]hexan-2-one involves its interaction with specific molecular targets and pathways. The difluoro groups can participate in hydrogen bonding and other interactions, while the trimethylsilyl groups can enhance the compound’s stability and reactivity. These interactions can influence the compound’s behavior in various chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- Trimethylsilyl trifluoromethanesulfonate
Uniqueness
3,3-Difluoro-1,4-bis[(trimethylsilyl)oxy]bicyclo[2.2.0]hexan-2-one is unique due to its bicyclic structure and the presence of both difluoro and trimethylsilyl groups. This combination of features imparts distinct chemical properties, making it a valuable compound for various applications in synthetic organic chemistry and materials science.
Properties
CAS No. |
113445-36-6 |
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Molecular Formula |
C12H22F2O3Si2 |
Molecular Weight |
308.47 g/mol |
IUPAC Name |
3,3-difluoro-1,4-bis(trimethylsilyloxy)bicyclo[2.2.0]hexan-2-one |
InChI |
InChI=1S/C12H22F2O3Si2/c1-18(2,3)16-10-7-8-11(10,17-19(4,5)6)12(13,14)9(10)15/h7-8H2,1-6H3 |
InChI Key |
ANMIGCQEFFQIKV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC12CCC1(C(C2=O)(F)F)O[Si](C)(C)C |
Origin of Product |
United States |
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